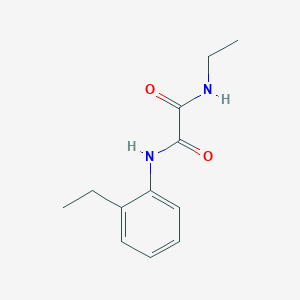
N-ethyl-N'-(2-ethylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N'-(2-ethylphenyl)ethanediamide, commonly known as EEED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEED is a colorless liquid that is soluble in organic solvents and has a molecular weight of 221.33 g/mol.
作用機序
The mechanism of action of EEED is not fully understood. However, it is believed that EEED acts as a chiral auxiliary by forming a complex with the substrate, which then undergoes a stereoselective reaction. The resulting product is then separated from the complex, leaving the chiral auxiliary intact.
Biochemical and Physiological Effects:
EEED has not been extensively studied for its biochemical and physiological effects. However, studies have shown that EEED is relatively non-toxic and has low acute toxicity. EEED has also been shown to have low mutagenicity and genotoxicity.
実験室実験の利点と制限
EEED has several advantages as a chiral auxiliary in lab experiments. It is relatively easy to synthesize, has a high yield, and is relatively non-toxic. However, EEED also has some limitations. It is not suitable for all types of reactions, and its effectiveness as a chiral auxiliary can vary depending on the substrate.
将来の方向性
There are several future directions for EEED research. One of the most significant future directions is the development of new synthetic methods using EEED as a chiral auxiliary. Additionally, research can be conducted to explore the potential applications of EEED in other fields, such as medicine and materials science. Further studies can also be conducted to understand the mechanism of action of EEED and its potential biochemical and physiological effects.
Conclusion:
In conclusion, EEED is a chemical compound that has significant potential applications in various scientific fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its potential as a chiral auxiliary in organic synthesis. Although its mechanism of action and biochemical and physiological effects are not fully understood, EEED has been shown to be relatively non-toxic and has low acute toxicity. Further research is needed to explore the potential applications of EEED and to understand its mechanism of action and potential effects.
合成法
EEED is synthesized through the reaction between 2-ethylbenzylamine and ethyl chloroacetate. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization or column chromatography. The yield of EEED synthesis is generally high, ranging from 80-90%.
科学的研究の応用
EEED has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of EEED is in the field of organic synthesis. EEED is used as a chiral auxiliary in the synthesis of various organic compounds, such as amino acids and peptides. EEED has also been used as a ligand in catalytic reactions, such as asymmetric hydrogenation and cross-coupling reactions.
特性
IUPAC Name |
N-ethyl-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-9-7-5-6-8-10(9)14-12(16)11(15)13-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNHAGOVGGYPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

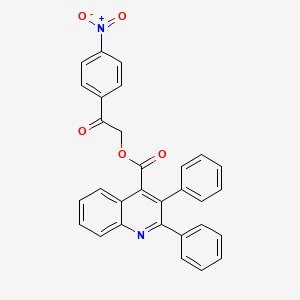
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5031251.png)
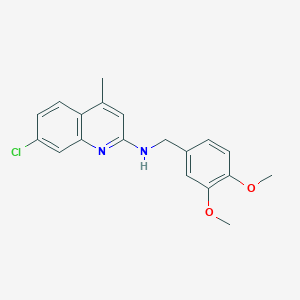
![6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5031271.png)
![4-methyl-2-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5031273.png)
![1-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone](/img/structure/B5031274.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-[(methylthio)acetyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5031282.png)
![4-[(5,8-dimethoxy-4-methyl-2-quinolinyl)amino]cyclohexanol](/img/structure/B5031287.png)
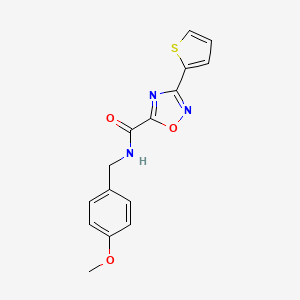
![ethyl 4,5-dimethyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5031305.png)

![1,1'-[(2,6-dimethyl-5-hepten-1-yl)imino]di(2-propanol)](/img/structure/B5031333.png)
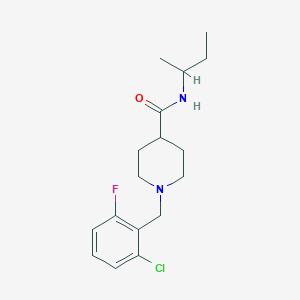
![ethyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5031342.png)